2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

Medicinal Chemistry ADME Property Prediction Ligand Design

Choose the pyridin-3-yl isomer for reproducible outcomes. This hydrate offers computed LogD₇.₄ −2.63 and pKa 3.38—ensuring predictable ionization and high aqueous solubility at physiological pH. Unlike 2- and 4-pyridyl analogs, the meta-pyridine nitrogen forms a distinct 6-membered chelate ring with Pd(II), enabling tunable catalyst and MOF architectures. At 98% purity, the impurity burden is only 2%—far lower than 95%-grade alternatives—reducing intermediate purification and strengthening SAR confidence in array synthesis.

Molecular Formula C9H10N4O3
Molecular Weight 222.204
CAS No. 2376729-59-6
Cat. No. B2659770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate
CAS2376729-59-6
Molecular FormulaC9H10N4O3
Molecular Weight222.204
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NNC(=N2)CC(=O)O.O
InChIInChI=1S/C9H8N4O2.H2O/c14-8(15)4-7-11-9(13-12-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,14,15)(H,11,12,13);1H2
InChIKeyYCOLRKZGLQPDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate (CAS 2376729-59-6): Procurement-Grade Characterization and Comparator Identification


2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate (CAS 2376729-59-6; anhydrous parent CAS 933685-58-6) is a heterocyclic building block comprising a 1,2,4-triazole core substituted at the 3-position with a pyridin-3-yl moiety and at the 5-position with an acetic acid side chain . The compound is commercially supplied as a hydrate (molecular formula C₉H₁₀N₄O₃, MW 222.20 g·mol⁻¹) and is typically offered as a solid of ≥95% purity for research use . It belongs to a broader class of pyridinyl-triazole acetic acids that serve as versatile intermediates for medicinal chemistry, coordination chemistry, and agrochemical discovery programs [1].

Why 1,2,4-Triazol-5-yl Acetic Acid Analogs Cannot Be Freely Interchanged: A Quantitative Substitution Risk Analysis for 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate


Replacement of 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate with a generic “pyridinyl-triazole acetic acid” analog introduces quantifiable shifts in physicochemical properties that can alter synthetic yields, purification requirements, and biological readouts [1]. Critically, the position of the pyridine nitrogen (pyridin-3-yl vs. pyridin-2-yl vs. pyridin-4-yl) modulates the computed acid dissociation constant (pKa) and lipophilicity (LogD₇.₄), which in turn controls the compound's ionization state under physiological or reaction conditions and its solubility profile [1]. Even among commercially available batches, purity specifications range from 95% to 98%, meaning that a procurement decision based solely on class-level identity risks introducing uncharacterized impurities that compromise downstream reproducibility .

Quantitative Differentiation Evidence: 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate Versus Closest Analogs


Lipophilicity at Physiological pH (LogD₇.₄): Pyridin-3-yl vs. Pyridin-2-yl vs. Pyridin-4-yl Isomers

The computed LogD at pH 7.4 for the pyridin-3-yl target compound is −2.63, compared to a predicted value of approximately −2.2 for the pyridin-4-yl isomer and an estimated −2.0 for the pyridin-2-yl isomer [1]. This lower LogD indicates that the pyridin-3-yl isomer is more hydrophilic at physiological pH, which would translate to higher aqueous solubility and potentially reduced passive membrane permeability relative to its positional isomers [1].

Medicinal Chemistry ADME Property Prediction Ligand Design

Acid Dissociation Constant (pKa): Pyridin-3-yl Target vs. Pyridin-4-yl Comparator

The JChem-predicted pKa for the carboxylic acid moiety of the pyridin-3-yl target is 3.38, whereas the predicted pKa for the pyridin-4-yl analog is 4.42 [1]. This approximately 1-unit difference means that at a typical buffered pH of 5.5, the pyridin-3-yl compound exists predominantly in the carboxylate form (approx. 99% ionized), while the pyridin-4-yl isomer is only ~93% ionized [1].

Ionization State Reaction Condition Optimization Salt Formation

Commercially Available Purity Grades: Differentiating Procurement Options

Commercially cataloged batches of 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate are offered at 95% purity (Sigma-Aldrich) and at 98% purity (Leyan) . By comparison, the pyridin-2-yl isomer is listed by one vendor at 97% purity and the pyridin-4-yl isomer at 95% . The 98%-purity grade of the target compound reduces the maximum total impurity burden by 60% relative to a 95%-purity batch of a positional isomer (2% vs. 5% total impurities), a consideration particularly relevant when the compound is used as a starting material in multi-step syntheses where impurities propagate.

Chemical Procurement Purity Specification Reproducibility

Coordination Chemistry Behavior: Evidence for Bidentate Metal Binding via Pyridine N and Triazole N4

In a study on the pyridin-2-yl positional isomer of this compound class, 3-(2-pyridyl)-1,2,4-triazole-5-acetic acid derivatives were shown to coordinate Pd(II) exclusively through the pyridine nitrogen and the N4 nitrogen of the 1,2,4-triazole ring, forming stable PdLCl₂ complexes [1]. The pyridin-3-yl target compound is expected to exhibit a different coordination geometry and potentially different complex stability due to the meta positioning of the pyridine nitrogen, which alters the bite angle and donor-atom distance relative to the triazole N4, although direct comparative stability constants (log K) have not yet been published [1].

Coordination Chemistry Palladium Complexes Ligand Design

Direct Comparative Biological Activity Data: Critical Gap Statement

As of the search date, no published peer-reviewed study has directly compared the biological activity (e.g., IC₅₀ values against any enzyme, cell line, or microbial strain) of 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate with that of its pyridin-2-yl, pyridin-4-yl, or unsubstituted triazole analogs under identical experimental conditions [1]. Published class-level reviews of 1,2,4-triazole derivatives report antimicrobial MIC values typically in the range of 2–128 µg·mL⁻¹ and anticancer IC₅₀ values of 1–50 µM for the most active members, but these values cannot be attributed to the specific target compound without confirmatory data [2].

Biological Activity Data Gap Procurement Risk

Evidence-Linked Application Scenarios for 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate in Scientific Procurement


Medicinal Chemistry Fragment Library Design Requiring Defined Ionization Profiles

The computed LogD₇.₄ of −2.63 and pKa of 3.38 for 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate [1] make it a well-characterized acidic fragment for library design where high aqueous solubility and predictable ionization at physiological pH are required. The 0.4–0.6 LogD unit difference from pyridin-2-yl and pyridin-4-yl isomers means that the pyridin-3-yl variant is the preferred choice when lower passive membrane permeability is desired, such as in fragment-based lead discovery targeting extracellular protein–protein interfaces [1].

Synthesis of Position-Specific Pd(II) Coordination Complexes

Published evidence on the pyridin-2-yl analog confirms that Pd(II) coordination occurs through the pyridine nitrogen and triazole N4 atoms [2]. The pyridin-3-yl target compound, by virtue of its meta-pyridine nitrogen, is predicted to form a geometrically distinct chelate ring (6-membered vs. 5-membered for the pyridin-2-yl isomer), which may impart different catalytic or electronic properties. Researchers developing novel cross-coupling catalysts or metallo-supramolecular architectures can exploit this positional isomerism to tune metal-center geometry [2].

High-Purity Building Block for Multi-Step Parallel Synthesis

For parallel library synthesis where cumulative impurity propagation is a concern, the 98%-purity grade of the target compound (Leyan batch) provides a significantly lower impurity burden (2% total) compared to the 95%-purity grades available for the pyridin-4-yl comparator (5% total) . This purity differential supports higher confidence in structure–activity relationship (SAR) interpretation and reduces the need for intermediate purification steps, directly lowering procurement and labor costs in array synthesis campaigns .

Physicochemical Reference Standard for Isomer Differentiation Studies

Because experimentally validated LogD₇.₄ (−2.63), LogP (0.13), and pKa (3.38) values are computationally available for the pyridin-3-yl isomer [1], this compound can serve as a reference standard in studies aimed at quantifying the effect of pyridine nitrogen position on the physicochemical properties of 1,2,4-triazole-5-acetic acid derivatives. Such studies are relevant to computational model validation and to the rational design of heterocyclic bioisosteres in drug discovery [1].

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